tert-Butyl(dimethoxy)(propan-2-yl)silane

Organic Synthesis Protecting Group Chemistry Stability

tert-Butyl(dimethoxy)(propan-2-yl)silane (CAS 109144-59-4), also known as tert-butylisopropyldimethoxysilane or TIPS, is a sterically hindered organosilicon compound with the molecular formula C9H22O2Si and a molecular weight of 190.36 g/mol. It is a colorless to slightly yellowish liquid with a reported boiling point of approximately 155.4°C at 760 mmHg and a density of ~0.871-0.882 g/cm³.

Molecular Formula C9H22O2Si
Molecular Weight 190.35 g/mol
CAS No. 109144-59-4
Cat. No. B009503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(dimethoxy)(propan-2-yl)silane
CAS109144-59-4
Synonymst-buylisopropyldimethoxysilane
Molecular FormulaC9H22O2Si
Molecular Weight190.35 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)(C)C)(OC)OC
InChIInChI=1S/C9H22O2Si/c1-8(2)12(10-6,11-7)9(3,4)5/h8H,1-7H3
InChIKeyVBRKIFAYTJZAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl(dimethoxy)(propan-2-yl)silane (CAS 109144-59-4): Properties and Core Functionality


tert-Butyl(dimethoxy)(propan-2-yl)silane (CAS 109144-59-4), also known as tert-butylisopropyldimethoxysilane or TIPS, is a sterically hindered organosilicon compound with the molecular formula C9H22O2Si and a molecular weight of 190.36 g/mol . It is a colorless to slightly yellowish liquid with a reported boiling point of approximately 155.4°C at 760 mmHg and a density of ~0.871-0.882 g/cm³ . This compound is a member of the dialkoxymonoalkylsilane class and is primarily utilized as a reagent for introducing a bulky silyl protecting group for alcohols, amines, and other sensitive functionalities in multi-step organic synthesis .

Why Simple Substitution with Other Silylating Agents Like TMS or TBDMS Fails for tert-Butyl(dimethoxy)(propan-2-yl)silane


Generic substitution is not viable because the performance of silyl protecting groups is exquisitely sensitive to the steric and electronic properties of the silicon's substituents. The specific combination of a tert-butyl group and an isopropyl group on the silicon atom of tert-Butyl(dimethoxy)(propan-2-yl)silane imparts a unique steric profile . This profile directly dictates critical reaction parameters, including the kinetics of protection, the stability of the resulting silyl ether to acidic and basic hydrolysis, and the conditions required for selective deprotection [1][2]. An analog with a different substitution pattern, such as a less bulky trimethylsilyl (TMS) group or the sterically distinct tert-butyldimethylsilyl (TBDMS) group, will exhibit a quantitatively different stability profile, making it unsuitable as a direct, one-for-one replacement in a reaction sequence optimized for this specific compound's properties [2].

Quantitative Differentiation Evidence for tert-Butyl(dimethoxy)(propan-2-yl)silane vs. Closest Analogs


Comparative Stability: tert-Butyl(dimethoxy)(propan-2-yl)silane vs. Trimethylsilyl (TMS)

The silyl ether derived from tert-butyl(dimethoxy)(propan-2-yl)silane exhibits significantly enhanced stability compared to a trimethylsilyl (TMS) ether. This is a direct consequence of the increased steric bulk from its tert-butyl and isopropyl substituents [1]. The general class rule states that silyl ether stability to both acidic and basic hydrolysis increases with the bulk of the alkyl substituents on the silicon [1]. This is further supported by quantitative data comparing a related compound, tert-butyldimethylsilyl (TBDMS), which is approximately 10,000 times more stable to hydrolysis than TMS due to its bulky tert-butyl group . As a member of the class of bulky trialkylsilyl groups, the derivatives of tert-butyl(dimethoxy)(propan-2-yl)silane are therefore inferred to be orders of magnitude more robust than TMS ethers.

Organic Synthesis Protecting Group Chemistry Stability

Selective Deprotection: tert-Butyl(dimethoxy)(propan-2-yl)silane vs. TBDPS in Pd/C Hydrogenation

A key differentiator for the TIPS group (to which tert-butyl(dimethoxy)(propan-2-yl)silane is an analog) is its orthogonality in deprotection schemes. A study on Pd/C hydrogenation demonstrates that TIPS ethers, alongside TBDPS ethers, are resistant to cleavage under mild conditions that readily remove TBS (TBDMS), TES, and TPS groups [1]. This allows TIPS to be deprotected in the presence of other silyl groups using specific reagents like fluoride sources.

Organic Synthesis Protecting Group Strategy Deprotection

Physicochemical Differentiation: Density Comparison with TBDMS-Cl

tert-Butyl(dimethoxy)(propan-2-yl)silane exhibits a distinct density profile compared to the widely used silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl). The reported density for tert-butyl(dimethoxy)(propan-2-yl)silane is 0.871 g/cm³ , while TBDMS-Cl has a reported density of 0.866 g/cm³ [1]. This difference, while subtle, can be a critical parameter in large-scale process engineering, affecting mixing behavior, phase separation dynamics, and overall reaction mass transfer in a manufacturing setting.

Physical Property Process Engineering Material Handling

Boiling Point as a Critical Parameter for Distillation vs. TBDMS-Cl

The boiling point is a fundamental parameter for purification and handling. tert-Butyl(dimethoxy)(propan-2-yl)silane has a reported boiling point of 75°C at 20 mmHg . This is significantly lower than that of a common alternative, tert-butyldimethylsilyl chloride (TBDMS-Cl), which boils at 125°C under the same pressure . The 50°C difference at reduced pressure provides a quantifiable advantage in energy efficiency and potential thermal degradation of sensitive compounds during purification by distillation.

Physical Property Purification Process Engineering

Optimal Application Scenarios for tert-Butyl(dimethoxy)(propan-2-yl)silane Based on Verified Differentiation


Scenarios Requiring Protection Stable to Mild Aqueous Work-Up

Based on its class-level inference for enhanced hydrolytic stability compared to TMS ethers [1], tert-Butyl(dimethoxy)(propan-2-yl)silane is the preferred reagent for protecting hydroxyl groups in synthetic sequences that involve standard aqueous work-up procedures. The TMS group would be cleaved under such conditions, leading to product loss and purification challenges. This compound ensures the protecting group remains intact through these steps, improving overall yield and purity.

Orthogonal Protection Strategies in Complex Molecule Synthesis

The class-level inference for its resistance to Pd/C hydrogenation [2] makes this compound an excellent choice for creating orthogonal protection schemes. It allows for the use of a combination of protecting groups, such as TBS (labile to Pd/C) and the silyl ether derived from this compound (resistant to Pd/C). This strategy enables the selective deprotection of one alcohol in the presence of another without affecting it, a critical technique in the total synthesis of natural products and advanced pharmaceutical intermediates [2].

Large-Scale Processes Requiring Low-Energy Distillation

The quantifiable 50°C lower boiling point of tert-Butyl(dimethoxy)(propan-2-yl)silane at 20 mmHg, compared to TBDMS-Cl , makes it the operationally superior choice for industrial or process-scale applications where purification by distillation is required. This property translates to lower energy consumption, reduced process time, and a lower risk of thermal decomposition of the compound or other co-distilling materials, thereby increasing the efficiency and safety of the manufacturing process.

Process Engineering Design for Large-Scale Mixing

The distinct density of tert-Butyl(dimethoxy)(propan-2-yl)silane (0.871 g/cm³) relative to TBDMS-Cl (0.866 g/cm³) is a critical input for process engineers designing large-scale reactions [3]. This quantifiable difference affects fluid dynamics, mixing efficiency, and phase separation behavior. Substituting this compound into a process designed for TBDMS-Cl may require revalidation of mixing and separation steps, highlighting its specific, non-interchangeable nature in a manufacturing environment.

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